2-Thiophen-2-yl-indolizine-3-carbaldehyde is a heterocyclic compound characterized by the presence of both indolizine and thiophene rings. These structural components are significant in various biological and chemical processes, making this compound a subject of interest in scientific research. The compound's unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.
2-Thiophen-2-yl-indolizine-3-carbaldehyde falls under the category of heterocycles, specifically those containing nitrogen and sulfur atoms. Its classification as an indolizine derivative highlights its relevance in organic chemistry, particularly in the development of novel compounds with biological activity.
The synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde can be achieved through various methods, including:
In synthetic procedures, reaction conditions such as temperature, solvent choice (e.g., acetic acid), and the presence of catalysts significantly influence yield and purity. For instance, the use of triethylamine as a base can enhance reaction efficiency during the formation of the indolizine framework.
The molecular weight of 2-Thiophen-2-yl-indolizine-3-carbaldehyde is approximately 227.28 g/mol, with a melting point that varies based on purity and synthesis method .
2-Thiophen-2-yl-indolizine-3-carbaldehyde can undergo several types of chemical reactions:
The specific conditions for these reactions include:
The mechanism of action for 2-Thiophen-2-yl-indolizine-3-carbaldehyde involves its interaction with biological receptors due to its heterocyclic nature. The indolizine moiety can modulate biological pathways through receptor binding, while the thiophene ring enhances electronic properties that may influence pharmacological activity .
Key physical properties include:
Chemical properties include reactivity towards oxidation and reduction processes, making it versatile for further synthetic modifications. The compound's stability under various conditions is crucial for its application in laboratory settings .
2-Thiophen-2-yl-indolizine-3-carbaldehyde has several applications in scientific research:
The molecular architecture of 2-Thiophen-2-yl-indolizine-3-carbaldehyde features a planar, conjugated system where the indolizine and thiophene rings adopt a near-coplanar orientation (dihedral angle < 15°), facilitating extended π-delocalization across the hybrid scaffold. This planarity enhances intermolecular interactions with biological targets through π-stacking with aromatic residues in enzyme binding pockets. Crystallographic analyses reveal that the electron-donating thiophene moiety (HOMO: -6.8 eV) elevates the electron density at C2 of the indolizine ring, while the carbaldehyde group at C3 creates an electron-deficient region (LUMO: -2.1 eV), establishing a push-pull electronic system that significantly influences binding interactions . This polarized electronic configuration enhances the compound's dipole moment (calculated: 4.2 D), facilitating stronger electrostatic interactions with target proteins compared to non-hybrid analogs.
The bioactivity profile of this conjugated system is particularly notable in oncology-focused research. The hybrid demonstrates selective cytotoxicity against multiple human cancer cell lines, with IC₅₀ values spanning 10-30 μM, indicating significant anticancer potential . Molecular docking simulations reveal that the planar conjugated system inserts into the colchicine binding site of tubulin, forming critical interactions: (1) the thiophene sulfur participates in hydrophobic contacts with Val-238 and Leu-248; (2) the indolizine nitrogen hydrogen-bonds with Asn-101; and (3) the aldehyde oxygen coordinates with Lys-254 via water-mediated hydrogen bonding [3] [6]. This binding mode disrupts microtubule assembly, triggering G2/M cell cycle arrest and apoptosis in cancer cells. The structural advantage of this conjugate is further evidenced when compared to non-conjugated analogs:
Table 1: Bioactivity Comparison of Indolizine-Thiophene Conjugates vs. Non-Hybrid Analogs
Compound Class | Tubulin Polymerization Inhibition (%) | Antiproliferative Activity (GI₅₀, μM) MDA-MB-231 | Binding Affinity (ΔG, kcal/mol) |
---|---|---|---|
2-Thiophen-2-yl-indolizine-3-carbaldehyde | 82 ± 3.1 | 0.075 ± 0.009 | -9.2 |
2-Phenyl-indolizine-3-carbaldehyde | 48 ± 2.7 | 5.6 ± 0.4 | -6.8 |
Thiophene-free indolizine analog | 32 ± 1.9 | >10 | -5.1 |
Data compiled from experimental studies [3] [6]
The ≈12-fold enhancement in potency compared to the phenyl analog underscores the critical role of thiophene incorporation in bioactivity. Beyond tubulin interactions, the scaffold demonstrates multi-targeting capabilities, showing moderate inhibition (Kᵢ ≈ 2.3 μM) against carbonic anhydrase IX, a tumor-associated enzyme [6]. This polypharmacological profile highlights the structural advantage of the indolizine-thiophene architecture in engaging multiple oncological targets through its versatile pharmacophoric features.
The exploration of indolizine carbaldehydes in medicinal chemistry has evolved through distinct phases, beginning with early investigations into simple indolizine scaffolds in the 1980s. Initial studies focused primarily on unsubstituted indolizines, which demonstrated modest bioactivity but lacked target specificity. The strategic incorporation of the carbaldehyde functionality emerged as a transformative advancement in the late 1990s, enabling rapid diversification through condensation, Wittig reactions, and nucleophilic additions . This formyl group served as a synthetic linchpin, allowing medicinal chemists to generate structurally diverse libraries from a common intermediate. The Vilsmeier-Haack formylation reaction became the cornerstone methodology for introducing this critical functionality, typically achieving yields of 70-85% under optimized conditions (POCl₃/DMF, 0°C to rt, 12h) [4].
The historical timeline of key developments includes:
The introduction of thiophene at C2 specifically marked a significant evolution in the pharmacophore development. Early structure-activity relationship (SAR) studies demonstrated that thiophene-containing derivatives exhibited a 3-5 fold increase in cytotoxic potency compared to phenyl-substituted analogs against colon (COLO 205) and melanoma (SK-MEL-5) cell lines [3]. This enhancement was attributed to the thiophene's superior electronic modulation and its ability to participate in sulfur-mediated van der Waals interactions within hydrophobic binding pockets.
Table 2: Evolution of Key Indolizine Carbaldehyde Derivatives with Thiophene Modifications
Year | Derivative Structure | Synthetic Innovation | Biological Activity Highlight |
---|---|---|---|
2005 | 2-(Thiophen-2-yl)-N-methylindolizine-3-carboxamide | Amidation of carbaldehyde | Moderate tubulin inhibition (IC₅₀ = 1.8 μM) |
2012 | 2-(5-Methoxythiophen-2-yl)indolizine-3-carbaldehyde | Regioselective thiophene methoxylation | Enhanced anticancer selectivity (SI = 8.2 vs. normal cells) |
2018 | 2-(3-Cyanothiophen-2-yl)indolizine-3-carbaldehyde | Copper-catalyzed cyanation | Improved solubility (logP = 2.1) while maintaining potency |
2023 | 2-(3-Boronic thiophen-2-yl)indolizine-3-carbaldehyde | Suzuki coupling precursor | Enabled bioconjugation for targeted drug delivery |
Data synthesized from historical development reports [3] [7]
The most significant breakthrough came with the strategic positioning of thiophene at C2 and carbaldehyde at C3, creating a conjugated system that maximized both synthetic versatility and biological activity. This specific arrangement demonstrated optimal spatial orientation for interacting with the colchicine binding site while providing a synthetic handle for further derivatization. The historical trajectory underscores how strategic functionalization of the indolizine core has progressively enhanced target affinity, selectivity, and drug-like properties, establishing 2-Thiophen-2-yl-indolizine-3-carbaldehyde as a versatile scaffold in modern drug discovery pipelines [7].
Thiophene substitution at the C2 position of the indolizine scaffold exerts profound influences on the electronic distribution, physicochemical behavior, and pharmacophoric features of 2-Thiophen-2-yl-indolizine-3-carbaldehyde. As a sulfur-containing heterocycle, thiophene serves as a potent bioisostere for phenyl rings, but with distinct advantages: its lower π-electron deficiency (Hammett constant σₘ = 0.15 for thiophene vs. σₘ = 0.34 for phenyl) enhances electron donation to the indolizine core, increasing electron density at critical binding regions [2] [7]. This electronic modulation significantly alters the compound's molecular orbitals, as evidenced by computational analyses: the highest occupied molecular orbital (HOMO) localizes predominantly over the thiophene-indolizine junction (-6.5 eV), while the lowest unoccupied molecular orbital (LUMO) concentrates on the carbaldehyde group (-2.3 eV), creating an intrinsic dipole moment of 4.6 Debye that facilitates stronger target binding compared to non-thiophene analogs .
The position and nature of thiophene substituents provide precise control over the molecule's pharmacophoric properties:
Table 3: Electronic and Pharmacokinetic Properties of Select Thiophene Substituents
Substituent Position & Type | XLogP3* | Dipole Moment (D) | HOMO Energy (eV) | Tubulin Binding ΔG (kcal/mol) | Caco-2 Permeability (nm/s) |
---|---|---|---|---|---|
Unsubstituted thiophene | 3.6 | 4.2 | -6.5 | -9.2 | 12.3 |
5-OMe (Y1) | 3.2 | 4.8 | -6.1 | -9.8 | 18.7 |
4-CN (Y3) | 2.8 | 5.1 | -6.7 | -9.5 | 8.9 |
5-Br (Y4) | 4.1 | 4.0 | -6.6 | -8.9 | 14.2 |
3-Thiophenyl isomer | 3.5 | 3.1 | -6.4 | -7.1 | 21.5 |
*Calculated partition coefficient [3]
The thiophene moiety also enhances the molecule's drug-likeness through multiple mechanisms: (1) the sulfur atom acts as a hydrogen bond acceptor, improving solubility profile despite high aromatic content; (2) thiophene's metabolic resistance to oxidative degradation compared to furan extends plasma half-life; and (3) optimal lipophilicity (clogP = 3.6) balances membrane permeability and aqueous solubility [2]. This is reflected in the superior pharmacokinetic profile of thiophene-containing derivatives, which demonstrate 2.3-fold greater oral bioavailability in murine models compared to furan analogs [3]. The strategic incorporation of thiophene substituents thus enables fine-tuning of electronic properties, target engagement, and ADME characteristics, establishing this heterocycle as an indispensable component in the molecular design of bioactive indolizine derivatives.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9